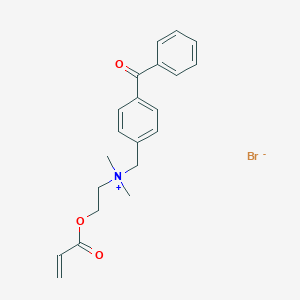
Quantacure ABQ
Cat. No. B137425
Key on ui cas rn:
125850-75-1
M. Wt: 418.3 g/mol
InChI Key: JKXUAKAQFISCCT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04948819
Procedure details


Dimethylaminoethyl acrylate (9.11 mls) was added to a stirred solution of 4-bromomethylbenzophenone (13.75g) in acetone (50 mls) at 55° C. and the mixture was stirred for two hours at 60°±2° C. After cooling to room temperature, the stirred mixture was further cooled in an ice bath for two hours prior to filtration. After washing the residue with acetone (X1) followed by isopropyl ether (X2) the solid was dried under vacuo at room temperature. The crude title compound was obtained as a white crystalline solid (14.48g; m.p. 121°-123° C.) which was recrystallised from acetone (150 mls). Filtration, followed by sequentially washing with acetone (X1) then isopropyl ether (X1) and drying under vacuo at room temperature gave the title compound (10.26g; yield =49.04%) as white fine granular crystals of melting point equal to 122°-124° C. Analysis:



Name
Yield
49.04%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][N:8]([CH3:10])[CH3:9])(=[O:4])[CH:2]=[CH2:3].[Br:11][CH2:12][C:13]1[CH:26]=[CH:25][C:16]([C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:18])=[CH:15][CH:14]=1>CC(C)=O>[Br-:11].[C:17]([C:16]1[CH:25]=[CH:26][C:13]([CH2:12][N+:8]([CH3:10])([CH3:9])[CH2:7][CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])=[CH:14][CH:15]=1)(=[O:18])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCN(C)C
|
|
Name
|
|
|
Quantity
|
13.75 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for two hours at 60°±2° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the stirred mixture was further cooled in an ice bath for two hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
to filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the residue with acetone (X1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried under vacuo at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude title compound was obtained as a white crystalline solid (14.48g; m.p. 121°-123° C.) which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from acetone (150 mls)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
by sequentially washing with acetone (X1)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
isopropyl ether (X1) and drying under vacuo at room temperature
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)C[N+](CCOC(C=C)=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.26 g | |
| YIELD: PERCENTYIELD | 49.04% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
